molecular formula C11H9N3OS B8333178 7-[(Pyridin-3-yl)hydroxymethyl]imidazo[5,1-b]thiazole

7-[(Pyridin-3-yl)hydroxymethyl]imidazo[5,1-b]thiazole

Cat. No. B8333178
M. Wt: 231.28 g/mol
InChI Key: JRSNFSFGBVOJBL-UHFFFAOYSA-N
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Patent
US06908913B2

Procedure details

Manganese dioxide (1.0 g) was added to a solution of 1.02 g of 7-[(pyridin-3-yl)hydroxymethyl]imidazo[5,1-b]thiazole in 40 ml of dichloromethane, and the mixture was stirred at room temperature for 5 hr. The reaction solution was filtered through Celite, followed by washing with dichloromethane. The filtrate was concentrated under the reduced pressure to give 1.10 g of 7-(pyridin-3-yl)carbonylimidazo[5,1-b]thiazole.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([OH:16])[C:8]2[N:9]=[CH:10][N:11]3[CH:15]=[CH:14][S:13][C:12]=23)[CH:2]=1>ClCCl.[O-2].[O-2].[Mn+4]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([C:8]2[N:9]=[CH:10][N:11]3[CH:15]=[CH:14][S:13][C:12]=23)=[O:16])[CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
N1=CC(=CC=C1)C(C=1N=CN2C1SC=C2)O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through Celite
WASH
Type
WASH
Details
by washing with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under the reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)C=1N=CN2C1SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 108.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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